molecular formula C11H15Br B6227008 1-(1-bromoethyl)-4-propylbenzene CAS No. 115773-21-2

1-(1-bromoethyl)-4-propylbenzene

Cat. No. B6227008
CAS RN: 115773-21-2
M. Wt: 227.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-(1-bromoethyl)benzene” is a chemical compound with the molecular formula C8H9Br . It is used in controlled radical polymerization of styrene, in asymmetric esterification of benzoic acid in the presence of a chiral cyclic guanidine, and as an initiator in the synthesis of bromine-terminated polyp-methoxystyrene and polystyrene via atom transfer radical polymerization .


Molecular Structure Analysis

The molecular structure of “1-(1-bromoethyl)benzene” consists of a benzene ring with a bromoethyl group attached . The exact structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

“1-(1-bromoethyl)benzene” has been used in various chemical reactions, including controlled radical polymerization of styrene, asymmetric esterification of benzoic acid, and the synthesis of bromine-terminated polyp-methoxystyrene and polystyrene .


Physical And Chemical Properties Analysis

“1-(1-bromoethyl)benzene” is a clear yellow to brownish liquid . It has a molecular weight of 185.061 Da , a boiling point of 94°C at 16 mmHg , and is soluble in alcohol, ether, and benzene .

Mechanism of Action

The mechanism of action for “1-(1-bromoethyl)benzene” in chemical reactions can vary depending on the specific reaction. For example, in the polymerization of styrene, it may act as an initiator .

Safety and Hazards

“1-(1-bromoethyl)benzene” is classified as a flammable liquid and vapor. It can cause skin irritation and is toxic to aquatic life with long-lasting effects . Proper safety measures should be taken when handling this compound .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(1-bromoethyl)-4-propylbenzene involves the alkylation of 4-propylbenzene with 1-bromoethane using a strong base as a catalyst.", "Starting Materials": [ "4-propylbenzene", "1-bromoethane", "potassium hydroxide", "diethyl ether", "water" ], "Reaction": [ "Add 4-propylbenzene and diethyl ether to a round-bottom flask.", "Add potassium hydroxide to the flask and stir the mixture for 10 minutes.", "Add 1-bromoethane to the flask and stir the mixture for 2 hours at room temperature.", "Add water to the flask to quench the reaction.", "Extract the organic layer with diethyl ether.", "Dry the organic layer with anhydrous sodium sulfate.", "Filter the organic layer and evaporate the solvent to obtain 1-(1-bromoethyl)-4-propylbenzene." ] }

CAS RN

115773-21-2

Product Name

1-(1-bromoethyl)-4-propylbenzene

Molecular Formula

C11H15Br

Molecular Weight

227.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.